9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS No.: 886365-62-4
Cat. No.: VC3756682
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886365-62-4 |
|---|---|
| Molecular Formula | C9H11ClN2 |
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | 9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
| Standard InChI | InChI=1S/C9H11ClN2/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11-12H,4-6H2 |
| Standard InChI Key | LHFVXYGUIKBUII-UHFFFAOYSA-N |
| SMILES | C1CNC2=C(CN1)C=CC=C2Cl |
| Canonical SMILES | C1CNC2=C(CN1)C=CC=C2Cl |
Introduction
Chemical Properties and Structure
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine exists in both free base form and as a dihydrochloride salt, with each form possessing distinct physicochemical properties. The compound features a chlorine atom at position 9 of the benzene ring and a partially saturated diazepine ring, contributing to its specific chemical profile.
Basic Chemical Data
The compound's structural flexibility is attributed to the partially saturated diazepine ring, which allows for various conformations. The chloro substituent significantly influences its binding affinity to receptors and potential biological activity. The molecular structure contains a benzene ring fused to a seven-membered diazepine ring with two nitrogen atoms.
Table 1: Chemical Properties of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine
Structural Features
The presence of the chlorine atom at position 9 is a crucial structural feature that distinguishes this compound from other benzodiazepines. Studies on similar benzodiazepines have shown that an electroattractive group (such as chlorine) in position 7 can be determinant in anticonvulsant and sleep-related activities . The partially saturated diazepine ring provides conformational flexibility that can influence receptor binding properties.
Pharmacological Mechanisms
Benzodiazepines exert their effects through specific interactions with receptors in the central nervous system. Understanding these mechanisms provides insight into the potential pharmacological properties of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine.
GABA Receptor Interaction
Benzodiazepines bind to specific sites on the GABAA receptor complex in the central nervous system. The GABAA receptor is a heteropentameric glycoprotein coupled to chloride ion channels. Benzodiazepines bind to the benzodiazepine binding site and modify the three-dimensional disposition of the receptor through allosteric modulation, favoring the opening of the chloride channel by the action of GABA . This potentiates the inhibitory effect of the GABA neurotransmitter, making neurons less excitable and inducing a state of neuronal inhibition.
Neurological Effects
The GABA neurotransmitter plays a decisive role in the central nervous system, with approximately 40% of neurons responding to its effects. By enhancing GABA's inhibitory action, benzodiazepines reduce the activity of certain brain regions, leading to their characteristic pharmacological effects. This mechanism also reduces levels of noradrenaline, serotonin, acetylcholine, and dopamine, which are important in processes of wakefulness, alertness, memory, coordination, and the control of cardiac rhythm and blood pressure .
Chemical Reactions and Derivatives
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine can undergo various chemical transformations, leading to derivatives with potentially modified pharmacological properties.
Common Reactions
This compound can potentially undergo several types of chemical reactions:
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Oxidation reactions, potentially forming N-oxides
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Reduction reactions, which could lead to more saturated derivatives
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Nucleophilic substitution of the chlorine atom with other groups
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Protection of the amine groups, as evidenced by the Boc-protected derivative (4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine)
Important Derivatives
A significant derivative is the Boc-protected version, 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine (CAS: 886364-21-2), which has the following properties:
Table 2: Properties of the Boc-Protected Derivative
This protected derivative serves as an important intermediate in organic synthesis, allowing for selective modifications of the molecule.
Research Applications
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine has several applications in scientific research and pharmaceutical development.
As a Chemical Building Block
This compound serves as a valuable building block for synthesizing more complex benzodiazepine derivatives with potentially enhanced or modified pharmacological properties. The presence of the chlorine substituent provides a site for further chemical modifications.
Pharmaceutical Research
In pharmaceutical research, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine and its derivatives may be investigated for:
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Development of new anxiolytic agents with reduced side effects
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Structure-activity relationship studies to understand benzodiazepine pharmacology
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Creation of novel psychoactive compounds with specialized therapeutic profiles
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Investigation of GABAA receptor binding and modulation
Comparative Studies
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